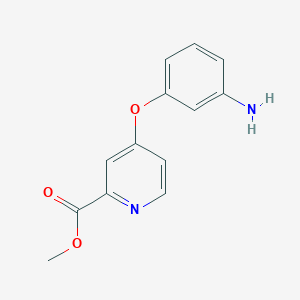
4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an aminophenoxy group attached to a pyridine ring, which is further substituted with a carboxylic acid methyl ester group. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aminophenoxy intermediate: This step involves the reaction of 3-aminophenol with a suitable halogenated pyridine derivative under basic conditions to form the aminophenoxy intermediate.
Esterification: The intermediate is then subjected to esterification using methanol and a suitable acid catalyst to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its specific binding properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyridine ring and carboxylic acid methyl ester group contribute to the overall binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(3-Aminophenoxy)-2-pyridinecarboxylic acid methyl ester include:
4-(4-Aminophenoxy)pyridine-2-carboxylic Acid Methyl Ester: This compound has a similar structure but with the aminophenoxy group attached at a different position on the pyridine ring.
4-(3-Aminophenoxy)pyridine-3-carboxylic Acid Methyl Ester: This compound differs in the position of the carboxylic acid methyl ester group on the pyridine ring.
4-(3-Aminophenoxy)pyridine-2-carboxylic Acid Ethyl Ester: This compound has an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
methyl 4-(3-aminophenoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O3/c1-17-13(16)12-8-11(5-6-15-12)18-10-4-2-3-9(14)7-10/h2-8H,14H2,1H3 |
Clé InChI |
JPJIJPNPHNTMTE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















